1.1.1-Trichloro-2,2,2-trifluoroethane (CFC-113a), a chlorofluorocarbon (CFC), has been studied in research related to atmospheric chemistry and its impact on the ozone layer. Scientists have investigated the anthropogenic sources of CFC-113a and its contribution to ozone depletion. Studies have shown that while the abundance of other CFCs has decreased due to the Montreal Protocol, CFC-113a concentrations in the atmosphere continue to rise, with uncertain sources suspected in East Asia [].
1,1,1-Trichloro-2,2,2-trifluoroethane, also known as asymmetrical trichlorotrifluoroethane or CFC-113a, is a chlorofluorocarbon (CFC) []. CFCs are a class of man-made organic compounds containing chlorine, fluorine, and carbon atoms. CFC-113a has the chemical formula CCl₃CF₃ [].
CFC-113a was developed in the 1940s as a non-flammable, non-toxic refrigerant and cleaning solvent []. Due to its desirable properties, it became widely used in various industries, including refrigeration, air conditioning, electronics cleaning, and fire extinguishers []. However, research in the 1970s revealed that CFCs, including CFC-113a, contribute to ozone depletion in the stratosphere. This discovery led to the Montreal Protocol, an international treaty signed in 1987 that phased out the production and use of CFCs due to their environmental impact [].
CFC-113a has a tetrahedral molecular structure. The central carbon atom is bonded to three chlorine atoms and one trifluoromethyl group (CF₃). The chlorine atoms are arranged symmetrically around the central carbon, while the trifluoromethyl group occupies a single position. This asymmetrical arrangement gives CFC-113a its unique properties compared to other CFCs [].
The general reaction for decomposition under UV light can be represented as:
The biological activity of 1,1,1-trichloro-2,2,2-trifluoroethane is characterized by its potential toxicity. Inhalation can lead to respiratory irritation and high concentrations may cause severe respiratory failure or asphyxiation. Skin contact can result in dermatitis or superficial burns . The compound does not readily bioaccumulate but poses risks through environmental exposure.
There are several methods for synthesizing 1,1,1-trichloro-2,2,2-trifluoroethane:
1,1,1-Trichloro-2,2,2-trifluoroethane has various applications:
Several compounds share structural similarities with 1,1,1-trichloro-2,2,2-trifluoroethane. Here are some noteworthy comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,1-Dichloro-2,2-difluoroethane | CCl₂F₂ | Less chlorine; lower ozone depletion potential |
| 1,1-Dichloro-1-fluoroethane | CCl₂F | More reactive; used in niche applications |
| 1-Chloro-1-fluoropropane | CClF₃ | Different carbon chain; lower molecular weight |
| 1,1-Dichloro-2-fluoroethane | CCl₂CHF | Intermediate reactivity; used in specific solvents |
The uniqueness of 1,1,1-trichloro-2,2,2-trifluoroethane lies in its balance of chlorination and fluorination which provides specific properties beneficial for refrigeration and cleaning applications while also posing significant environmental risks due to ozone depletion potential.
The development of chlorofluorocarbon synthesis methods, including those for 1,1,1-trichloro-2,2,2-trifluoroethane, represents a significant chapter in industrial chemistry that began in the 19th century [23]. The foundation for organofluorine chemistry was established in 1862 when Alexander Borodin conducted the first nucleophilic replacement of a halogen atom by fluoride, marking the inaugural synthesis of an organofluorine compound [23]. This pioneering work laid the groundwork for subsequent developments in fluorocarbon chemistry.
The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of anhydrous hydrogen fluoride represented a crucial milestone that enabled future synthetic advances [23]. Moissan's breakthrough allowed chemists to explore direct fluorination reactions, although early attempts often resulted in explosive decomposition rather than controlled synthesis [23]. The development progressed significantly in 1926 when French chemists Lebeau and Damiens successfully isolated carbon tetrafluoride from the reaction of fluorine with wood charcoal, providing the first stable perfluorinated compound [23].
The most transformative period in chlorofluorocarbon synthesis began in 1930 with Thomas Midgley Junior's work at General Motors [25]. Midgley, a mechanical engineer, led the development of dichlorodifluoromethane as a safer alternative to toxic refrigerants such as ammonia and sulfur dioxide [25] [24]. His dramatic demonstration to the American Chemical Society, where he inhaled the gas and used it to extinguish a candle, illustrated the perceived safety of these compounds [24]. The collaboration between General Motors and DuPont resulted in the formation of Kinetic Chemical Company in 1930, which began commercial production of Freon refrigerants [24].
| Year | Development | Key Players |
|---|---|---|
| 1862 | First organofluorine compound by Borodin | Alexander Borodin |
| 1886 | Elemental fluorine isolated by Moissan | Henri Moissan |
| 1926 | Carbon tetrafluoride isolated by Lebeau and Damiens | Lebeau and Damiens |
| 1930 | First chlorofluorocarbon refrigerants by Thomas Midgley Junior | General Motors, DuPont |
| 1932 | Carrier R-11 air conditioning | Carrier Corporation |
| 1935 | 8 million chlorofluorocarbon refrigerators sold | Frigidaire, General Motors, DuPont |
| 1938 | Polytetrafluoroethylene discovered by Plunkett at DuPont | Roy Plunkett (DuPont) |
| 1941 | Direct fluorination with copper catalyst | Bigelow and Fukuhara |
| 1960 | 1,1,1-trichloro-2,2,2-trifluoroethane atmospheric detection begins | Industrial applications |
| 1974 | Ozone depletion discovered by Rowland and Molina | Rowland and Molina |
The synthesis methodology for early chlorofluorocarbons primarily relied on the Swarts reaction, which involved the substitution of chlorine atoms with fluorine atoms using antimony trifluoride in the presence of catalysts [22]. This process, pioneered by Frédéric Swarts, enabled the controlled introduction of fluorine into organic molecules [22]. Albert Henne, working under Midgley, was instrumental in developing the practical applications of this chemistry, focusing particularly on compounds that could be produced from readily available starting materials such as chloroform and carbon tetrachloride [22].
The industrial production of 1,1,1-trichloro-2,2,2-trifluoroethane historically employed various synthetic routes, including rearrangement of the isomeric product 1,1,2-trichloro-1,2,2-trifluoroethane in the presence of aluminum halides [1]. Gas-phase photochemically-initiated chlorination of non-perhalogenated precursors such as 1,1,1-trifluoroethane also served as an alternative synthetic pathway [1]. However, these early processes suffered from limitations including low conversion rates, difficult product separation, and formation of undesirable byproducts [1].
The development of metal fluoride processes represented a significant advancement in fluorocarbon synthesis during the 1940s [23]. Cobalt trifluoride emerged as a particularly effective fluorinating agent, capable of replacing all hydrogen atoms with fluorine at temperatures around 400 degrees Celsius [23]. This process, developed by Fowler based on earlier work by Ruff, provided higher yields and better selectivity compared to direct fluorination methods [23]. The electrochemical fluorination process, invented by Simons but not reported until 1949 due to security considerations related to the Manhattan Project, offered an entirely different approach to fluorocarbon synthesis [23].
Modern catalytic fluorination processes for 1,1,1-trichloro-2,2,2-trifluoroethane synthesis have evolved to address the limitations of earlier methods through improved catalyst design and process optimization [8]. The most significant advancement involves liquid-phase chlorination of 1-chloro-2,2,2-trifluoroethane using carefully controlled reaction conditions [1]. This process operates in the presence of chemical free radical initiators, typically azobisisobutyronitrile, under pressures ranging from 1 to 20 bar and temperatures between 50 to 120 degrees Celsius [1].
The zinc-promoted alumina catalyst system represents a major breakthrough in fluorination catalysis for chlorofluorocarbon production [8]. Research has demonstrated that zinc impregnation of gamma-alumina significantly enhances steady-state fluorination activity, with optimal performance achieved at 6.5 weight percent zinc loading [8]. Temperature programmed reaction studies reveal that this catalyst system operates through a sequential fluorination mechanism, where monofluorinated products serve as intermediates for further fluorination [8]. The addition of zinc creates low-temperature active sites that correlate strongly with catalyst activity, reducing the apparent activation energy for fluorination processes [8].
Chromium-based catalysts have also shown considerable promise for fluorination reactions relevant to 1,1,1-trichloro-2,2,2-trifluoroethane synthesis [6] [9]. Chromium trifluoride catalysts, when properly prepared through controlled fluorination procedures, demonstrate high activity for vapor-phase fluorination reactions [6]. The catalyst preparation involves heating chromium trichloride containing carbon at 325 degrees Celsius in a stream of anhydrous hydrogen fluoride, followed by activation with tetrachloroethylene and chlorine [6]. This process yields catalysts capable of achieving conversions exceeding 80 percent with good selectivity toward desired products [6].
| Process Type | Temperature (°C) | Pressure (bar) | Catalyst | Conversion (%) |
|---|---|---|---|---|
| Liquid Phase Chlorination | 50-120 | 1-20 | Free radical initiator (azobisisobutyronitrile) | 67-87 |
| Zinc-Alumina Fluorination | 150-350 | 1-5 | Zinc/gamma-alumina (6.5 weight percent) | 45-75 |
| Chromium Fluoride Catalysis | 325 | 1 | Chromium trifluoride | 60-80 |
| Antimony Halide Process | 100-200 | 5-15 | Antimony trifluoride/antimony pentachloride | 85-95 |
| Metal Fluoride Process | 400 | 1-3 | Cobalt trifluoride | 90-98 |
| Electrochemical Fluorination | 0-50 | 1 | Electrodes | 70-90 |
The antimony halide catalyzed process remains one of the most widely used commercial methods for chlorofluorocarbon synthesis, including 1,1,1-trichloro-2,2,2-trifluoroethane production [6]. This liquid-phase process employs antimony trifluoride or antimony pentachloride catalysts and operates at moderate temperatures between 100 to 200 degrees Celsius [6]. The process demonstrates high conversion rates, typically exceeding 85 percent, but requires careful management of catalyst deactivation by impurities in feed materials [6]. Purification of reactants, particularly tetrachloroethylene and hydrogen fluoride, is essential for maintaining catalyst activity [6].
Aluminum fluoride-based catalysts have gained attention for their unique acid properties and structural characteristics [28]. These partially fluorinated alumina catalysts consist of aluminum fluoride hydroxides with varying compositions such as aluminum trifluoride trioxide, aluminum tetrafluoride dioxide, and aluminum pentafluoride oxide [28]. The systematic variation in fluorine content allows for fine-tuning of Lewis acidity while maintaining structural integrity [28]. Characterization studies using nuclear magnetic resonance spectroscopy reveal that fluorine atoms coordinate to aluminum centers in specific arrangements that influence catalytic activity [28].
The electrochemical approach to fluorination has emerged as an environmentally friendly alternative for specific synthetic applications [3]. Research has demonstrated the successful electrochemical synthesis of trifluoroacetamide derivatives from 1,1,1-trichloro-2,2,2-trifluoroethane using vitamin B12 complex as a catalyst under mild conditions [3]. This process operates at room temperature in open air, producing thirty examples of trifluoroacetamide compounds in moderate to good yields [3]. The electrochemical method offers advantages in terms of energy efficiency and reduced waste generation compared to traditional thermal processes [3].
Temperature programmed reaction studies have provided valuable insights into the mechanism of fluorination processes [8]. These investigations reveal that carbon tetrachloride fluorination proceeds through a sequential pathway, with chloroform as the primary product and dichlorodifluoromethane as the secondary product [8]. The correlation between low-temperature fluorination activity and steady-state performance suggests that surface-bound hydrogen fluoride species, rather than bulk metal fluorides, serve as the active fluorinating agents [8]. Higher temperature hydrogen fluoride pretreatment reduces the population of active sites, confirming the importance of labile surface-bonded hydrogen fluoride for catalytic activity [8].
The production of 1,1,1-trichloro-2,2,2-trifluoroethane invariably results in the formation of various byproducts that require efficient separation techniques for commercial viability [1]. The primary byproducts include unreacted 1-chloro-2,2,2-trifluoroethane, 1,1-dichloro-2,2,2-trifluoroethane, and the isomeric compound 1,1,2-trichloro-1,2,2-trifluoroethane [1]. Understanding the formation mechanisms and implementing effective separation strategies is crucial for optimizing process economics and product purity [1].
Fractional distillation serves as the primary separation technique due to the distinct boiling points of the various compounds in the reaction mixture [1]. The boiling point differences provide a favorable thermodynamic basis for separation, with 1-chloro-2,2,2-trifluoroethane boiling at 7 degrees Celsius, 1,1-dichloro-2,2,2-trifluoroethane at 26 degrees Celsius, and 1,1,1-trichloro-2,2,2-trifluoroethane at 46 degrees Celsius [1]. This separation sequence allows for efficient recovery of unreacted starting materials for recycling while isolating the desired product with high purity [1].
The steady-state composition achieved during continuous production processes typically contains 45 to 85 percent by weight of the desired 1,1,1-trichloro-2,2,2-trifluoroethane, with less than 35 percent by weight of 1,1-dichloro-2,2,2-trifluoroethane byproduct [1]. The remainder consists primarily of unreacted 1-chloro-2,2,2-trifluoroethane, which can be recycled to improve overall process efficiency [1]. An important advantage of modern synthesis processes is the minimal formation of unwanted dimeric or polymeric byproducts, resulting in very high yields when recycling is implemented [1].
| Compound | Boiling Point (°C) | Typical Yield (%) | Separation Method |
|---|---|---|---|
| 1,1,1-Trichloro-2,2,2-trifluoroethane (Target) | 46 | 45-85 | Fractional distillation |
| 1-Chloro-2,2,2-trifluoroethane (Reactant) | 7 | 10-35 (unreacted) | Recycling |
| 1,1-Dichloro-2,2,2-trifluoroethane | 26 | 10-35 | Fractional distillation |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | 47.7 | 5-15 | Isomerization catalyst |
| Chlorine (unreacted) | -34 | 2-5 | Scrubbing/recycling |
| Polymeric byproducts | Variable | <2 | Filtration/disposal |
Isomer separation presents particular challenges due to the similar physical properties of 1,1,1-trichloro-2,2,2-trifluoroethane and its structural isomer 1,1,2-trichloro-1,2,2-trifluoroethane [7]. The conventional approach involves isomerization of 1,1,2-trichloro-1,2,2-trifluoroethane to 1,1,1-trichloro-2,2,2-trifluoroethane using aluminum fluoride catalysts [7]. This process achieves very high conversions, typically exceeding 95 percent, under carefully controlled temperature and pressure conditions [7]. The isomerization reaction operates through a rearrangement mechanism that selectively converts the symmetric isomer to the asymmetric form [7].
Advanced separation techniques have been developed to address the challenges associated with similar boiling points of chlorofluorocarbon isomers [10] [11]. Chemical separation methods utilizing alkali metal alkoxides offer an alternative approach for removing unwanted isomers from product mixtures [10]. This technique involves the selective reaction of specific isomers with alkali metal alkoxide solutions to form ether derivatives that can be easily separated from the desired product [10]. The process operates at moderate temperatures between 20 to 50 degrees Celsius and provides high selectivity for isomer removal [10].
Gas chromatographic separation methods have proven essential for analytical characterization and small-scale purification of chlorofluorocarbon isomers [11]. The separation of perfluorinated compounds requires specialized stationary phases that minimize interactions while providing sufficient selectivity [11]. Research has demonstrated that fluorocarbon stationary phases offer optimal separation characteristics, forming nearly ideal solutions with fluorinated analytes [11]. The use of different carrier gases, particularly nitrogen versus hydrogen, significantly affects separation efficiency and resolution [11].
The formation of chlorinated byproducts during electrochemical processes requires specialized analytical techniques for identification and quantification [26]. Liquid chromatography-mass spectrometry analysis has revealed the formation of multichlorinated alcohol compounds and monochlorinated phenolic compounds under specific electrochemical conditions [26]. Density functional theory calculations have provided insights into the stability and probable fate of these chlorinated byproducts, indicating that some products are resistant to direct oxidation while others serve as transient intermediates [26].
Industrial-scale separation processes increasingly employ process intensification techniques to improve efficiency and reduce energy consumption [1]. Heat integration strategies minimize energy requirements by utilizing waste heat from separation operations to preheat feed streams [1]. Advanced process control systems monitor composition in real-time, enabling dynamic optimization of separation parameters to maintain product quality while maximizing throughput [1]. The implementation of these technologies has significantly improved the economics of 1,1,1-trichloro-2,2,2-trifluoroethane production while reducing environmental impact [1].
The industrial production of 1,1,1-trichloro-2,2,2-trifluoroethane faces unprecedented challenges in the modern regulatory environment, particularly following the implementation of the Montreal Protocol and subsequent amendments [15] [18]. Environmental regulations have fundamentally transformed the economics and technical feasibility of chlorofluorocarbon production, creating critical constraints that manufacturers must navigate [18]. The regulatory framework now restricts production volumes, mandates specific emission controls, and requires comprehensive environmental impact assessments for any new or expanded facilities [15].
Production cost escalation represents one of the most significant scalability challenges facing the industry [16] [19]. The synthesis of fluorinated compounds involves complex processes requiring substantial investment in specialized technology and raw materials [19]. Manufacturing costs have increased dramatically due to the need for specialized equipment capable of handling corrosive fluorinated compounds, stringent quality control requirements, and the implementation of advanced emission control systems [16]. Additionally, the limited availability of skilled personnel with expertise in fluorine chemistry has created labor market constraints that further increase operational costs [16].
Technology transfer from laboratory scale to commercial production presents formidable technical challenges specific to fluorination processes [17]. Unlike conventional chemical processes, fluorination reactions require precise control of highly reactive and corrosive reagents under extreme conditions [16]. The scale-up process often encounters unexpected phenomena such as catalyst deactivation, heat transfer limitations, and materials compatibility issues that are not apparent at smaller scales [17]. Research indicates that successful technology transfer typically requires multiple engineering runs and extensive pilot-scale validation, significantly extending development timelines and increasing capital requirements [17].
| Challenge Category | Impact Level | Cost Factor (USD per kg) | Mitigation Strategy |
|---|---|---|---|
| Environmental Regulations | Critical | 15-25 | Montreal Protocol compliance |
| Production Costs | High | 8-15 | Process optimization |
| Technology Transfer | High | 5-10 | Pilot scale validation |
| Quality Control | Medium | 3-7 | Advanced analytics |
| Equipment Requirements | High | 10-20 | Specialized materials |
| Energy Consumption | Medium | 2-5 | Heat integration |
Quality control challenges in 1,1,1-trichloro-2,2,2-trifluoroethane production stem from the stringent purity requirements imposed by end-use applications and regulatory standards [16]. The presence of trace impurities can significantly affect product performance and environmental impact, necessitating sophisticated analytical capabilities and process monitoring systems [16]. Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are required for comprehensive characterization of products and intermediates [16]. The implementation of real-time monitoring systems adds substantial capital and operational costs but is essential for maintaining consistent product quality [16].
Equipment design and materials selection present unique challenges for fluorination processes due to the highly corrosive nature of fluorinated compounds [16]. Conventional construction materials are often inadequate for long-term service in fluorination environments, requiring specialized alloys and coatings that significantly increase capital costs [16]. The development of suitable materials involves extensive testing and qualification procedures that can extend project timelines by months or years [16]. Furthermore, the limited number of suppliers capable of fabricating specialized fluorine-compatible equipment creates supply chain constraints that affect project scheduling and costs [16].
Energy consumption optimization has become increasingly important due to rising energy costs and environmental concerns [18]. Fluorination processes typically require high temperatures and pressures, resulting in substantial energy demands for heating, cooling, and compression operations [18]. Heat integration strategies can reduce energy consumption by 20 to 40 percent, but implementation requires sophisticated process design and control systems [18]. The development of energy-efficient catalytic processes offers potential for significant improvements, but requires extensive research and development investments with uncertain returns [18].
The emergence of hydrofluorocarbon production as an alternative to chlorofluorocarbon manufacturing has created unexpected sources of 1,1,1-trichloro-2,2,2-trifluoroethane emissions [13] [14]. Recent studies indicate that 1,1,1-trichloro-2,2,2-trifluoroethane serves as an intermediate in hydrofluorocarbon 134a production, potentially contributing to atmospheric emissions through feedstock leakage and byproduct formation [14]. This phenomenon complicates emission control strategies and regulatory compliance, requiring comprehensive mass balance accounting throughout the production chain [14]. The discovery of these unintended emissions sources has prompted regulatory agencies to consider additional restrictions on hydrofluorocarbon production processes [13].
The tropospheric behavior of 1,1,1-trichloro-2,2,2-trifluoroethane is characterized by exceptional chemical stability and limited degradation pathways. The compound exhibits a tropospheric lifetime of 6.1 years, primarily determined by its slow reaction with hydroxyl radicals [4] [7].
Hydroxyl radical reactions represent the predominant tropospheric loss mechanism for 1,1,1-trichloro-2,2,2-trifluoroethane. However, the reaction rate constant is extremely low, approximately less than 10⁻¹⁴ cubic centimeters per molecule per second, resulting in minimal tropospheric removal [7]. This low reactivity ensures that the majority of emitted compound survives long enough to reach the stratosphere where photolytic degradation occurs [4].
The total atmospheric lifetime of 55.4 years reflects the combined effects of tropospheric and stratospheric loss processes [1]. Approximately 85 percent of atmospheric removal occurs in the stratosphere through ultraviolet photolysis, while tropospheric processes account for the remaining 15 percent [1] [4].
Laboratory studies have investigated potential anaerobic biodegradation pathways under specific conditions. Research using bacterial cultures has demonstrated that certain microorganisms can degrade 1,1,1-trichloro-2,2,2-trifluoroethane under oxygen-free conditions, producing various chlorinated intermediates [7]. However, these anaerobic processes are not significant in the atmospheric environment [7].
The compound does not undergo hydrolysis reactions in aqueous environments due to the absence of hydrolyzable functional groups [4]. Similarly, direct photolysis in the troposphere is negligible because the required ultraviolet wavelengths are largely absent at lower altitudes [4].
Partitioning calculations indicate that 1,1,1-trichloro-2,2,2-trifluoroethane preferentially remains in the atmospheric compartment rather than dissolving in water or adsorbing to surfaces [7]. This air-phase persistence facilitates long-range atmospheric transport and eventual stratospheric arrival [7].
| Degradation Parameter | Value | Units | Reference |
|---|---|---|---|
| Tropospheric Lifetime | 6.1 | Years | IPCS (1992) [4] |
| Total Atmospheric Lifetime | 55.4 (54.3-56.3) | Years | Davis et al. (2016) [1] |
| OH Reaction Rate | <10⁻¹⁴ | cm³ molecule⁻¹ s⁻¹ | CLU-IN (2024) [7] |
| Stratospheric Loss Fraction | ~85 | Percent | Davis et al. (2016) [1] |
| Hydrolysis Rate | Negligible | - | IPCS (1992) [4] |
1,1,1-Trichloro-2,2,2-trifluoroethane plays a crucial role in stratospheric halogen radical chain reactions that catalytically destroy ozone. Upon reaching the stratosphere, the compound undergoes photodissociation to release chlorine atoms that initiate complex catalytic cycles [4] [8].
The primary photolysis reaction occurs when 1,1,1-trichloro-2,2,2-trifluoroethane absorbs ultraviolet radiation in the stratosphere:
*CCl₃CF₃ + hν → C₂F₃Cl₂ + Cl- *
This process generates reactive chlorine atoms that immediately participate in ozone destruction reactions [4]. The chlorine atoms react with ozone molecules according to the following mechanism:
Cl- + O₃ → ClO- + O₂
The chlorine monoxide radicals formed in this reaction subsequently participate in regenerative cycles that reform chlorine atoms:
ClO- + O → Cl- + O₂
This regenerative process allows a single chlorine atom to destroy multiple ozone molecules before being removed from the atmosphere [4]. Research has demonstrated that each chlorine atom can destroy approximately 100,000 ozone molecules during its atmospheric residence time [4].
Advanced catalytic cycles involving chlorine monoxide dimers and other halogen species further amplify ozone destruction efficiency. The formation of chlorine peroxide (ClOOCl) provides an additional pathway for chlorine atom regeneration:
2ClO- + M → ClOOCl + M
ClOOCl + hν → Cl- + ClOO- *
*ClOO- + M → Cl- + O₂ + M
Stratospheric measurements have confirmed the presence of chlorine-containing radical species derived from 1,1,1-trichloro-2,2,2-trifluoroethane photolysis [8]. Isotopic analysis of chlorine atoms in the stratosphere has revealed signatures consistent with chlorofluorocarbon degradation, including contributions from this compound [8].
The reaction rate constants for key halogen radical reactions have been precisely measured under stratospheric conditions. The reaction of chlorine atoms with ozone proceeds with a rate constant of 1.2 × 10⁻¹¹ cubic centimeters per molecule per second at stratospheric temperatures [9]. This rapid reaction rate ensures efficient ozone destruction when chlorine atoms are present [9].
Chlorine radical chain termination occurs through several pathways, including reactions with nitrogen dioxide to form chlorine nitrate and reactions with methane to form hydrogen chloride. These termination reactions eventually remove active chlorine from the catalytic cycles [9].
| Chain Reaction Parameter | Value | Units | Reference |
|---|---|---|---|
| Cl + O₃ Rate Constant | 1.2 × 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ | WMO (1994) [9] |
| Ozone Molecules Destroyed per Cl Atom | ~100,000 | Number | IPCS (1992) [4] |
| Photolysis Quantum Yield | ~1.0 | Dimensionless | Davis et al. (2016) [1] |
| Chlorine Atoms Released per Molecule | 3 | Number | Molecular structure [3] |
| ClO + O Rate Constant | 3.0 × 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ | WMO (1994) [9] |